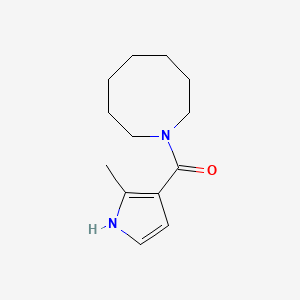
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanisms of certain biological processes and as a potential therapeutic agent. In
Wirkmechanismus
The mechanism of action of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in certain types of cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone in lab experiments is its potential as a tool for studying the mechanisms of certain biological processes. This compound has been shown to inhibit the activity of certain enzymes, which could be useful for studying the role of these enzymes in various biological pathways.
One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to be effective against certain types of cancer cells, it may also have negative effects on healthy cells.
Zukünftige Richtungen
There are several potential future directions for research on 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone. One area of interest is in the development of this compound as a potential therapeutic agent for cancer. Further research is needed to determine its safety and efficacy in animal models and in clinical trials.
Another potential direction for research is in the study of the mechanisms of action of this compound. More research is needed to fully understand how it works and how it could be used as a tool for studying various biological processes.
Overall, this compound is a promising compound that has shown potential for use in a variety of scientific research applications. Further research is needed to fully explore its potential and to determine its safety and efficacy in various contexts.
Synthesemethoden
The synthesis of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone involves several steps. The starting materials are 5-methyl-3-aminooxazole and cyclohexanone, which are reacted together in the presence of a catalyst to form the desired product. This reaction can be carried out using a variety of catalysts, including palladium on carbon, copper(I) chloride, and Raney nickel.
Wissenschaftliche Forschungsanwendungen
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone has shown potential for use in a variety of scientific research applications. One area of interest is its use as a tool for studying the mechanisms of certain biological processes. For example, this compound has been shown to inhibit the activity of certain enzymes, which could be useful for studying the role of these enzymes in various biological pathways.
Another potential application is in the development of new therapeutic agents. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for further development as an anticancer agent.
Eigenschaften
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-6-12(14-17-9)13(16)15-7-10-4-2-3-5-11(10)8-15/h6,10-11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIOJYUTPGIFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(1-Thia-4-azaspiro[5.5]undecane-4-carbonyl)pyrrolidin-2-one](/img/structure/B7584103.png)

![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)


![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)
![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)




